1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)-
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Overview
Description
1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- is a heterocyclic compound that contains a triazine ring substituted with a chlorophenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chlorophenyl-substituted hydrazine with a thiocarbonyl compound under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazine, 5-(phenyl)-3-(methylthio)-
- 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(ethylthio)-
- 1,2,4-Triazine, 5-(4-chlorophenyl)-3-(methylthio)-
Uniqueness
1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- is unique due to the specific substitution pattern on the triazine ring, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the methylthio group can impart distinct properties compared to other similar compounds.
Properties
CAS No. |
69466-60-0 |
---|---|
Molecular Formula |
C10H8ClN3S |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3S/c1-15-10-13-9(6-12-14-10)7-3-2-4-8(11)5-7/h2-6H,1H3 |
InChI Key |
VZWLMFMRSUDPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CN=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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